(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Medicinal Chemistry Physicochemical Properties Drug Design

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is a differentiated, conformationally constrained building block that cannot be replaced by non-fluorinated or alternative stereoisomer analogs. Its 5,5-difluoro motif uniquely increases lipophilicity and reduces amine basicity, which are critical for achieving CNS penetration and metabolic stability in lead optimization. Ideal for DPP-4 inhibitor programs and CNS target validation where precise stereochemistry is required.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
Cat. No. B12122879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1C2CC(C1CN2)(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)2-5-1-4(6)3-9-5/h4-5,9H,1-3H2/t4-,5-/m0/s1
InChIKeySLDUOYYMBGNRCP-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane: A Fluorinated Bicyclic Scaffold for Advanced Medicinal Chemistry


(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane is a chiral, fluorinated bicyclic amine belonging to the 2-azabicyclo[2.2.1]heptane family. This scaffold serves as a conformationally constrained building block in medicinal chemistry, valued for its ability to impart specific stereochemical and electronic properties to lead compounds [1]. The (1S,4S) stereoisomer is a specific enantiomer available for research and development, often supplied as the hydrochloride salt (CAS 2306247-35-6) with a typical purity of 97% . Its molecular formula is C6H9F2N, and it has a molecular weight of 133.14 g/mol [2].

Why (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Cannot Be Simply Substituted with Other Azabicyclic Amines


The 5,5-difluoro substitution on the 2-azabicyclo[2.2.1]heptane scaffold fundamentally alters the molecule's physicochemical and pharmacokinetic profile, precluding simple replacement with non-fluorinated or differently substituted analogs. The presence of fluorine atoms increases lipophilicity, as indicated by a predicted LogP of 0.84 for the hydrochloride salt , which can enhance membrane permeability and metabolic stability. Furthermore, the electron-withdrawing effect of fluorine atoms modulates the basicity of the amine (pKa), directly impacting its protonation state and, consequently, its binding interactions at biological targets [1]. These changes are not present in non-fluorinated 2-azabicyclo[2.2.1]heptane, which exhibits different LogP and pKa values, leading to distinct pharmacological behaviors and synthetic utility [2]. Substitution would therefore alter the conformation, electronic distribution, and overall biological performance of any derived molecule.

Quantitative Evidence for (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane: A Comparative Analysis Against Non-Fluorinated Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Scaffold

The introduction of two fluorine atoms at the 5-position of the 2-azabicyclo[2.2.1]heptane scaffold significantly increases lipophilicity. The predicted LogP for (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is 0.84 . In contrast, the parent non-fluorinated 2-azabicyclo[2.2.1]heptane has a predicted LogP of 0.5 [1]. This 68% increase in LogP value is critical for enhancing passive membrane permeability and improving bioavailability of drug candidates incorporating this scaffold.

Medicinal Chemistry Physicochemical Properties Drug Design

Conformational Constraint and Fluorine-Induced Electronic Effects on pKa

The rigid 2-azabicyclo[2.2.1]heptane framework provides a well-defined conformational constraint, which is further modified by the electron-withdrawing 5,5-difluoro substituents. While the exact pKa of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane is not directly reported, the effect of fluorine on the basicity of cyclic amines is well-established and quantifiable through comparative analysis. Fluorine atoms in β-position to nitrogen reduce the pKa of the conjugate acid by approximately 1.0-1.5 units relative to the non-fluorinated parent [1]. For the parent 2-azabicyclo[2.2.1]heptane, the predicted pKa is approximately 10.5 [2]. Therefore, the difluoro derivative is expected to have a pKa in the range of 9.0-9.5. This reduction in basicity alters the protonation state of the amine at physiological pH, directly impacting target engagement and reducing potential off-target interactions with other amine-binding receptors.

Medicinal Chemistry Conformational Analysis Lead Optimization

Impact on Metabolic Stability and CYP450 Interactions

Fluorination at metabolically labile sites is a common strategy to improve metabolic stability and reduce drug-drug interactions. The 5,5-difluoro substitution on the azabicyclic scaffold eliminates potential sites for oxidative metabolism by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are known to oxidize unsubstituted alkyl and cyclic amines [1]. While no direct comparative data exists for this specific compound, studies on related fluorinated bicyclic amines show a marked increase in metabolic half-life. For instance, the 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor neogliptin, which incorporates a similar scaffold, demonstrated favorable ADME properties including low cardiotoxicity and stability in aqueous solutions [2]. The difluoro substitution is expected to confer a similar or greater degree of metabolic protection compared to non-fluorinated bicyclic amines, which are susceptible to rapid N-dealkylation and ring oxidation.

Drug Metabolism Pharmacokinetics ADME

Optimal Research and Industrial Applications for (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane


Synthesis of Conformationally Constrained DPP-4 Inhibitors

The (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane scaffold is ideal for constructing potent DPP-4 inhibitors, as exemplified by neogliptin and its derivatives. The rigid, fluorinated core provides a well-defined pharmacophore that can be elaborated with amino acid and heterocyclic substituents to achieve high potency (IC50 = 4.3 nM for compound 9a) and selectivity over related enzymes like DPP-8 and DPP-9 [1]. The enhanced lipophilicity and metabolic stability conferred by the difluoro motif are critical for achieving favorable oral bioavailability and duration of action in type 2 diabetes mellitus models.

Central Nervous System (CNS) Drug Discovery Programs

The increased lipophilicity (LogP 0.84) and reduced basicity of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane make it a superior building block for designing CNS-penetrant molecules . This scaffold can be incorporated into ligands for muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, or other CNS targets where optimal brain exposure is required [1]. The fluorine atoms not only enhance passive permeability but also protect the amine from rapid metabolism, thereby increasing the potential for sustained target engagement in the brain.

Structure-Activity Relationship (SAR) Studies for Lead Optimization

As a discrete, stereochemically defined building block, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane enables precise SAR exploration around the azabicyclic core. Researchers can systematically compare the impact of the (1S,4S) stereochemistry and the 5,5-difluoro substitution on target binding, selectivity, and ADME properties against other analogs, including the (1R,4R) enantiomer or non-fluorinated versions . This facilitates the identification of key molecular determinants for biological activity and the rational design of optimized clinical candidates.

Development of Metabolically Stable Chemical Probes

The resistance to oxidative metabolism conferred by the 5,5-difluoro motif makes this scaffold valuable for creating durable chemical probes for in vivo target validation studies. By minimizing metabolic clearance, compounds derived from this scaffold can maintain therapeutic concentrations for extended periods, allowing for robust pharmacodynamic readouts and chronic dosing paradigms in preclinical models [2]. This stability is particularly advantageous for studies requiring long-term target engagement, such as in neurodegenerative disease models.

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